molecular formula C13H26N2O2 B6216108 tert-butyl N-(5,5-diethylpyrrolidin-3-yl)carbamate CAS No. 2742660-86-0

tert-butyl N-(5,5-diethylpyrrolidin-3-yl)carbamate

Cat. No.: B6216108
CAS No.: 2742660-86-0
M. Wt: 242.4
InChI Key:
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Description

tert-butyl N-(5,5-diethylpyrrolidin-3-yl)carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, a pyrrolidine ring, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(5,5-diethylpyrrolidin-3-yl)carbamate typically involves the reaction of 5,5-diethylpyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

5,5-diethylpyrrolidine+tert-butyl chloroformatetert-butyl N-(5,5-diethylpyrrolidin-3-yl)carbamate\text{5,5-diethylpyrrolidine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 5,5-diethylpyrrolidine+tert-butyl chloroformate→tert-butyl N-(5,5-diethylpyrrolidin-3-yl)carbamate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(5,5-diethylpyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with simpler structures.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

tert-butyl N-(5,5-diethylpyrrolidin-3-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(5,5-diethylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The pyrrolidine ring may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-(5,5-dimethylpyrrolidin-3-yl)carbamate
  • tert-butyl N-(5,5-diethylpyrrolidin-3-yl)carbamate

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl N-(5,5-diethylpyrrolidin-3-yl)carbamate can be achieved through a multi-step reaction pathway involving the protection of the amine group, carbamate formation, and deprotection of the amine group.", "Starting Materials": [ "5,5-diethylpyrrolidine", "tert-butyl chloroformate", "triethylamine", "methanol", "dichloromethane", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Protection of the amine group by reacting 5,5-diethylpyrrolidine with tert-butyl chloroformate and triethylamine in methanol to form tert-butyl N-(5,5-diethylpyrrolidin-3-yl)carbamate.", "Step 2: Isolation of the protected product by evaporating the solvent and purifying the product by column chromatography.", "Step 3: Carbamate formation by reacting the protected product with sodium bicarbonate and tert-butyl chloroformate in dichloromethane to form tert-butyl N-(5,5-diethylpyrrolidin-3-yl)carbamate.", "Step 4: Deprotection of the amine group by reacting the carbamate product with water and triethylamine to form tert-butyl N-(5,5-diethylpyrrolidin-3-yl)carbamate." ] }

CAS No.

2742660-86-0

Molecular Formula

C13H26N2O2

Molecular Weight

242.4

Purity

95

Origin of Product

United States

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